D-methionine hydrochloride
Overview
Description
D-methionine hydrochloride is the hydrochloride salt form of D-methionine, an essential amino acid. Methionine is a sulfur-containing amino acid that plays a critical role in various metabolic processes. It is involved in the synthesis of proteins and other important biomolecules, making it vital for human health and nutrition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-methionine hydrochloride typically involves the resolution of racemic methionine or the direct synthesis from suitable precursors. One common method is the resolution of racemic methionine using chiral resolution agents or enzymes. Another approach involves the direct synthesis from acrolein, hydrogen cyanide, and methyl mercaptan, followed by hydrolysis and purification steps .
Industrial Production Methods: Industrial production of this compound often relies on large-scale chemical synthesis processes. These processes involve the use of petrochemical feedstocks and various chemical reagents. The production typically includes steps such as the reaction of acrolein with hydrogen cyanide to form methionine nitrile, followed by hydrolysis to produce methionine, and finally, conversion to the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: D-methionine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine.
Substitution: Methionine can undergo substitution reactions at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or methionine sulfoxide reductase.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
D-methionine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its role in protein synthesis, metabolism, and as a component of various enzymes.
Medicine: Investigated for its potential therapeutic effects, including its antioxidant properties and its role in protecting against oxidative stress and neurodegenerative diseases.
Industry: Used in the production of animal feed supplements to improve growth and health in livestock.
Mechanism of Action
D-methionine hydrochloride exerts its effects through several mechanisms:
Protein Synthesis: It is incorporated into proteins during translation, playing a crucial role in the formation of new proteins.
Antioxidant Activity: Methionine can scavenge free radicals and reduce oxidative stress by being converted to methionine sulfoxide.
Metabolic Pathways: It is involved in the synthesis of important biomolecules such as S-adenosylmethionine, which is a key methyl donor in various biochemical reactions.
Comparison with Similar Compounds
L-methionine: The L-isomer of methionine, which is more commonly found in nature and used in protein synthesis.
Methionine sulfoxide: An oxidized form of methionine that can be reduced back to methionine.
Methionine sulfone: A further oxidized form of methionine.
Uniqueness: D-methionine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its L-isomer. It is also used in specific research and industrial applications where the D-isomer is preferred .
Biological Activity
D-methionine hydrochloride (D-Met) is the D-enantiomer of the amino acid methionine, which plays significant roles in various biological processes. This article explores the biological activity of D-Met, focusing on its antioxidant properties, protective effects against radiation and inflammation, and potential therapeutic applications.
1. Antioxidant Properties
D-Met is recognized for its antioxidant capabilities, primarily acting as a direct free radical scavenger. It has been shown to influence key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are critical for mitigating oxidative stress in cells. Research indicates that D-Met can significantly reduce auditory brainstem response (ABR) threshold shifts in noise-exposed models, suggesting its role in otoprotection through antioxidant mechanisms .
Table 1: Antioxidant Mechanisms of D-Met
Mechanism | Description |
---|---|
Direct Scavenging | Neutralizes free radicals directly in biological systems |
Enzyme Modulation | Enhances levels of SOD and CAT, reducing oxidative damage |
Glutathione Pathway | Acts as a cysteine sink, potentially fueling glutathione synthesis |
2. Protective Effects Against Radiation
D-Met has been studied for its protective effects against radiation-induced damage, particularly in normal tissues during cancer treatment. In vitro studies have demonstrated that D-Met can protect oral mucosa from radiation-induced cell death without affecting tumor cells . This selective protection is crucial for minimizing side effects during radiotherapy.
Case Study: Oral Mucositis Prevention
- Objective : Evaluate D-Met's efficacy in preventing oral mucositis.
- Methodology : In vitro and in vivo models using C3H mice.
- Findings : Significant reduction in mucositis severity was observed with D-Met treatment compared to controls.
3. Anti-inflammatory Effects
D-Met exhibits anti-inflammatory properties that contribute to its protective effects in various models of inflammation. For instance, it has been shown to ameliorate intestinal damage in experimental colitis models by modulating oxidative stress pathways and influencing the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . This pathway is crucial for regulating the expression of antioxidant genes and mediating cellular responses to oxidative stress.
Table 2: Effects of D-Met on Inflammatory Markers
Study Focus | Key Findings |
---|---|
Colitis Model | Reduced histological damage and inflammatory cell infiltration |
Nrf2 Pathway Activation | Enhanced expression of Nrf2 and downstream antioxidant genes |
4. Clinical Applications and Future Directions
The unique properties of D-Met position it as a promising candidate for various therapeutic applications, including:
- Radiation Protection : As a protective agent during cancer therapies.
- Otoprotection : Potential use in preventing hearing loss due to noise exposure.
- Inflammatory Disorders : Treatment strategies for conditions like ulcerative colitis.
Properties
IUPAC Name |
(2R)-2-amino-4-methylsulfanylbutanoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUIUMQSEFFIKM-PGMHMLKASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433111 | |
Record name | D-Methionine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84228-57-9 | |
Record name | D-Methionine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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